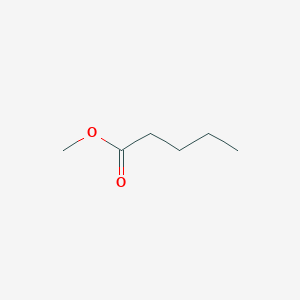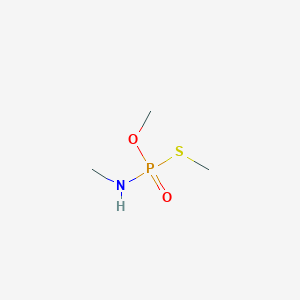
N-Methyl-Methamidophos
Übersicht
Beschreibung
N-Methyl-methamidophos is a derivative of methamidophos, an organophosphate pesticide . It is used in laboratory settings .
Synthesis Analysis
The synthesis of this compound involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is influenced by factors such as solvent polarity and the steric demand of the initiator .Molecular Structure Analysis
The molecular formula of this compound is C3H10NO2PS . It is related to methamidophos, which has a molecular formula of C2H8NO2PS .Chemical Reactions Analysis
The degradation of acephate, a related compound, involves the destruction of N-C, P-N, P-S, or P-O bonds, generating methamidophos as an intermediate product . Advanced oxidation processes (AOPs) like photo-Fenton process, UV/TiO2 photocatalysis, and ultrasonic ozonation are used for the degradation .Physical And Chemical Properties Analysis
Technical grade acephate, a related compound, is a white or transparent solid with a strong odor similar to sulfur .Wissenschaftliche Forschungsanwendungen
Pestizidabbau
N-Methyl-Methamidophos, auch bekannt als Methamidophos, ist ein Organophosphat-Pestizid, das in großem Umfang zur Bekämpfung von Insektenschädlingen in landwirtschaftlichen Feldern eingesetzt wurde . Seine Verwendung wurde jedoch in vielen Ländern aufgrund seines toxischen Zwischenprodukts teilweise eingeschränkt . Der mikrobielle Abbau von Methamidophos entwickelt sich zu einer umweltfreundlichen Methode, die für die großtechnische Behandlung eingesetzt werden kann . Es wurden Mikroorganismen isoliert, die in der Lage sind, Methamidophos abzubauen, darunter Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa und Bacillus subtilis .
Bioremediation
Methamidophos ist ein Schadstoff, der in der Öffentlichkeit Besorgnis ausgelöst hat und die Forderung nach seiner Entfernung aus der Umwelt verstärkt . Ein fakultativer Methylotroph, Hyphomicrobium sp. MAP-1, der in der Lage ist, Methamidophos hocheffizient abzubauen, wurde in China aus mit Methamidophos kontaminiertem Boden isoliert . Es wurde festgestellt, dass die Zugabe von Methanol das Wachstum des Stammes MAP-1 signifikant förderte und seinen Abbau von Methamidophos verstärkte .
Biochemische Pfade
Der biochemische Abbauweg von Methamidophos durch Hyphomicrobium sp. MAP-1 wurde vorgeschlagen . Methamidophos wird zuerst an der P–N-Bindung gespalten, um O,S -Dimethyl-Wasserstoffthiophosphat und NH3 zu bilden . Anschließend wird O,S -Dimethyl-Wasserstoffthiophosphat an der P–O-Bindung hydrolysiert, um –OCH3 freizusetzen und S -Methyl-Diwasserstoffthiophosphat zu bilden<a aria-label="2: Methamidophos wird zuerst an der P–N-Bindung gespalten, um O,S -Dimethyl-Wasserstoffthiophosphat und NH3 zu bilden2" data-citationid="a9a3c6cd-4754-7be5-d0d3-50
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methyl-methamidophos is an organophosphorus insecticide . Its primary target is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound disrupts nerve signal transmission, leading to the overstimulation of muscles and glands .
Mode of Action
This compound acts as an irreversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron . The result is a range of symptoms, including muscle twitching, paralysis, and in severe cases, death .
Biochemical Pathways
This compound affects the cholinergic pathway by inhibiting AChE . This inhibition disrupts the normal function of the nervous system, leading to a variety of physiological effects . In addition, this compound can be degraded by certain microorganisms, such as Hyphomicrobium sp., which have enzymes capable of breaking down organophosphorus compounds .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system . Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can cause seizures, respiratory failure, and death . Long-term exposure can also lead to chronic effects, such as neurological damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and presence of other chemicals . Furthermore, its degradation in the environment can be influenced by factors such as soil type, presence of degrading microorganisms, and exposure to sunlight .
Biochemische Analyse
Biochemical Properties
N-Methyl-methamidophos interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction disrupts the normal functioning of the nervous system, leading to the toxic effects of the compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of the nerves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to degrade over time, with its half-life in anaerobic soils being less than 5 days and in aerobic soils being more than 41 days . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound have been found to cause toxic or adverse effects . For instance, it can cause DNA damage and reduce sperm quality in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly soluble in water, which facilitates its distribution
Eigenschaften
IUPAC Name |
N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZIYDMHFXVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=O)(OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875563 | |
| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28167-49-9 | |
| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


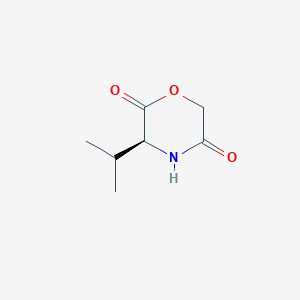
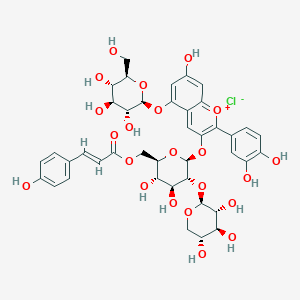
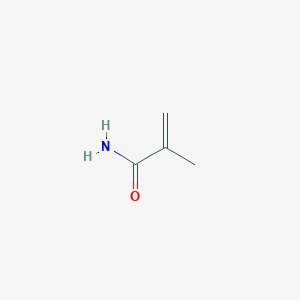

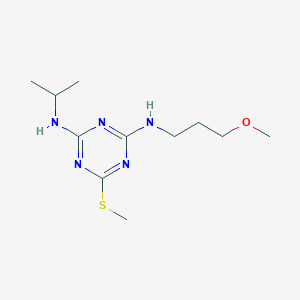
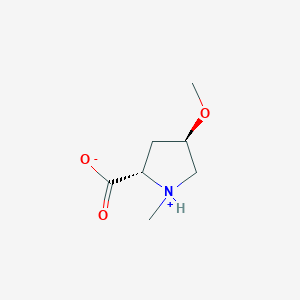

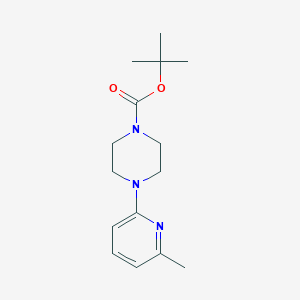
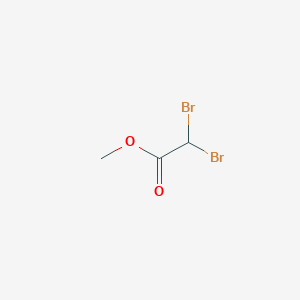
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)



